4-Hydroxy-3-methoxy-5-methylbenzoic acid
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Overview
Description
4-Hydroxy-3-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-5-methylbenzoic acid typically involves multi-step reactions. One common method includes the reaction of 5-bromo-2-methylphenol with magnesium in diethyl ether, followed by treatment with carbon dioxide . Another approach involves the use of aqueous sodium hydroxide and subsequent reactions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-5-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Hydroxy-3-methoxy-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-5-methylbenzoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a role in cell signaling and growth. This inhibition can lead to the suppression of angiogenesis and tumor growth . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
4-Hydroxy-3-methoxy-5-methylbenzoic acid can be compared with other similar compounds, such as:
Vanillic acid: Similar structure but lacks the methyl group.
3-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the methoxy group.
4-Hydroxy-3,5-dimethylbenzoic acid: Similar structure but has an additional methyl group.
These compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4,10H,1-2H3,(H,11,12) |
InChI Key |
DVESAUZFVHFEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)C(=O)O |
Origin of Product |
United States |
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